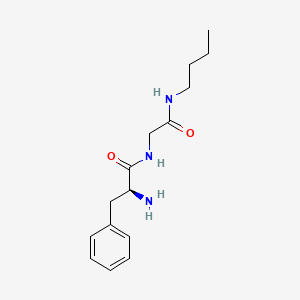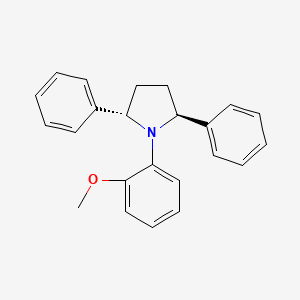
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-: is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This specific compound is notable for its stereochemistry, which can significantly influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the 2-methoxyphenyl and diphenyl groups.
Pyrrolizine: A related nitrogen-containing heterocycle with a fused ring structure.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl and diphenyl groups. These structural features can significantly influence its biological activity and interactions, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
650607-89-9 |
|---|---|
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2S,5S)-1-(2-methoxyphenyl)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C23H23NO/c1-25-23-15-9-8-14-22(23)24-20(18-10-4-2-5-11-18)16-17-21(24)19-12-6-3-7-13-19/h2-15,20-21H,16-17H2,1H3/t20-,21-/m0/s1 |
Clave InChI |
RHVSNKNEVWODAH-SFTDATJTSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2[C@@H](CC[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1N2C(CCC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
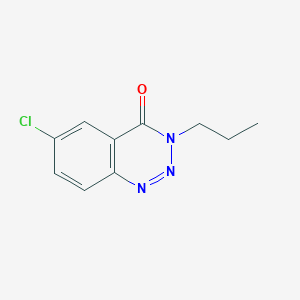
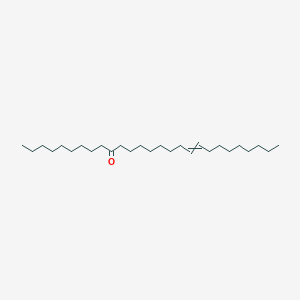
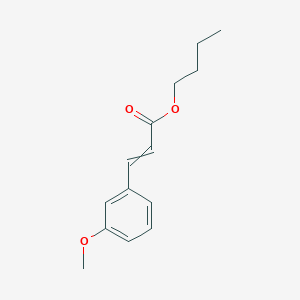

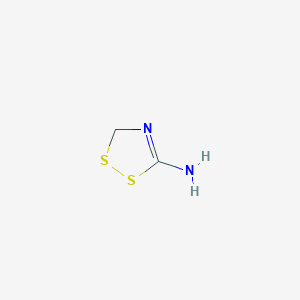
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
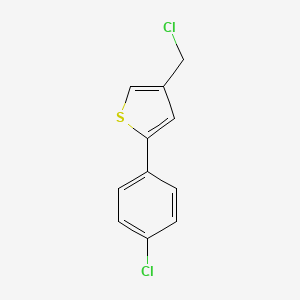
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)


![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
